Fructose-6-phosphate barium salt
Description
Fructose-6-phosphate barium salt (F6P-Ba, C₆H₁₃O₉P·Ba, CAS 6035-54-7) is a barium-coordinated derivative of fructose-6-phosphate (F6P), a critical intermediate in glycolysis and gluconeogenesis. The barium salt form is commonly used in biochemical assays due to its stability and ease of precipitation during purification . However, analytical-grade purity is challenging to achieve, often necessitating secondary standards (e.g., free fructose) for calibration in colorimetric assays .
Properties
Molecular Formula |
C6H11BaO9P |
|---|---|
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1 |
InChI Key |
JIBHRTXWOCOJFJ-WYVTXLGVSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose-6-phosphate barium salt can be synthesized through multi-enzymatic cascade reactions. One approach involves the aldol cleavage-aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and then consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase-kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of barium ions to form the barium salt. The process requires precise control of pH and temperature to ensure optimal enzyme activity and product yield .
Chemical Reactions Analysis
Types of Reactions: Fructose-6-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: Conversion to fructose 1,6-bisphosphate in the presence of specific enzymes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving phosphate groups are possible, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Enzymes such as phosphofructokinase are commonly used.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Strong nucleophiles and appropriate catalysts.
Major Products:
Oxidation: Fructose 1,6-bisphosphate.
Reduction: Reduced forms of fructose-6-phosphate.
Substitution: Various substituted phosphate derivatives.
Scientific Research Applications
Fructose-6-phosphate barium salt has numerous applications in scientific research:
Mechanism of Action
Fructose-6-phosphate barium salt exerts its effects primarily through its role in metabolic pathways. It is converted to fructose 1,6-bisphosphate by the enzyme phosphofructokinase, a key regulatory step in glycolysis . This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of energy in the form of ATP . The compound also interacts with other enzymes such as glucose-6-phosphate isomerase, facilitating the interconversion of glucose-6-phosphate and fructose-6-phosphate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Glucose-6-Phosphate Barium Salt (G6P-Ba)
- Structure & Solubility : G6P-Ba (CAS 921-62-0, C₆H₁₃O₉P·Ba) shares a similar barium-coordinated structure but differs in the position of the phosphate group (C6 vs. C1 in glucose derivatives). Unlike amorphous G6P-Ba, its crystalline heptahydrate form has extremely low water solubility (0.5 mg/mL), enabling high-purity isolation .
- Enzymatic Reactivity : G6P-Ba is a substrate for glucose-6-phosphate dehydrogenase in the pentose phosphate pathway. In contrast, F6P-Ba is metabolized via phosphoglucose isomerase to glucose-6-phosphate, highlighting distinct roles in central carbon metabolism .
- Practical Use : Both salts require conversion to potassium or sodium salts (e.g., using K₂SO₄) for enzymatic assays due to barium’s inhibition of metalloenzymes .
D-Galactose-6-Phosphate Barium Salt (Gal6P-Ba)
- Structural Differences : Gal6P-Ba (CAS 4198-47-4, C₆H₁₁BaO₉P) differs in the stereochemistry of the C4 hydroxyl group, which directs it toward galactose metabolism rather than glycolysis .
- Metabolic Pathways : Gal6P-Ba is converted to glucose-6-phosphate via the Leloir pathway, whereas F6P-Ba directly enters glycolysis. This distinction affects their use in studies of metabolic disorders like galactosemia .
- Purity & Solubility : Commercial Gal6P-Ba is typically ≥95% pure, with solubility profiles similar to F6P-Ba, requiring acid dissolution (e.g., 1M HCl) for experimental use .
Fructose-1,6-Bisphosphate Barium Salt (F1,6BP-Ba)
- Phosphate Grouping: F1,6BP-Ba (CAS 6035-52-5) contains phosphate groups at C1 and C6, making it a key allosteric regulator of glycolysis.
- Stability: F1,6BP-Ba is prone to hydrolysis under acidic conditions, releasing inorganic phosphate, which complicates its use in long-term assays compared to F6P-Ba .
Data Tables
Table 1: Key Properties of Barium-Coordinated Phospho-Sugars
Table 2: Enzymatic Interactions
Research Implications
- Purity Challenges : F6P-Ba’s variable purity necessitates careful calibration in assays, unlike more stable analogs like Gal6P-Ba .
- Salt Conversion : The need to convert barium salts to potassium/sodium forms for enzymatic compatibility underscores a shared limitation among barium-coordinated phospho-sugars .
- Metabolic Studies : F6P-Ba is pivotal in studying glycolysis, while Gal6P-Ba and G6P-Ba are better suited for investigating inborn errors of metabolism .
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